molecular formula C11H12ClN3 B1467203 4-(chloromethyl)-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole CAS No. 1249619-42-8

4-(chloromethyl)-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole

Cat. No. B1467203
CAS RN: 1249619-42-8
M. Wt: 221.68 g/mol
InChI Key: NLBJSMGRTXWUOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Chloromethyl)-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole, also known as CMDT, is a heterocyclic compound used in a variety of scientific applications. It is a derivative of triazole, a five-membered ring with three nitrogen atoms and one oxygen atom, and has a chlorine atom attached to the fourth carbon atom. CMDT is used in a variety of laboratory experiments, and has been studied for its potential medicinal applications.

Scientific Research Applications

4-(chloromethyl)-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole has been studied for its potential medicinal applications. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, 4-(chloromethyl)-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole has been found to have potential applications in the treatment of diabetes and hypertension. It has also been studied for its potential applications in the treatment of neurological diseases such as Alzheimer’s disease and Parkinson’s disease.

Mechanism Of Action

The mechanism of action of 4-(chloromethyl)-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting the enzyme, 4-(chloromethyl)-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole may reduce inflammation and pain.
Biochemical and Physiological Effects
4-(chloromethyl)-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole has been found to have a variety of biochemical and physiological effects. In animal studies, 4-(chloromethyl)-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole has been found to reduce inflammation and pain. In addition, it has been found to have anti-cancer and anti-microbial properties. It has also been found to reduce the levels of glucose in the blood, suggesting potential applications in the treatment of diabetes.

Advantages And Limitations For Lab Experiments

4-(chloromethyl)-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole has several advantages for laboratory experiments. It is relatively easy to synthesize and is stable in a variety of solvents. In addition, it is non-toxic and has a low cost. However, 4-(chloromethyl)-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole has several limitations for laboratory experiments. It is not very soluble in water, and its solubility in organic solvents is limited. In addition, it is not very stable in the presence of light and air.

Future Directions

There are a number of potential future directions for 4-(chloromethyl)-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole research. These include further studies into its potential applications in the treatment of diabetes and hypertension, as well as its potential applications in the treatment of neurological diseases such as Alzheimer’s disease and Parkinson’s disease. In addition, further studies into its mechanism of action, as well as its biochemical and physiological effects, are needed. Finally, further studies into its potential applications in the field of drug delivery are needed.

properties

IUPAC Name

4-(chloromethyl)-1-(3,5-dimethylphenyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3/c1-8-3-9(2)5-11(4-8)15-7-10(6-12)13-14-15/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBJSMGRTXWUOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=C(N=N2)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(chloromethyl)-1-(3,5-dimethylphenyl)-1H-1,2,3-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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